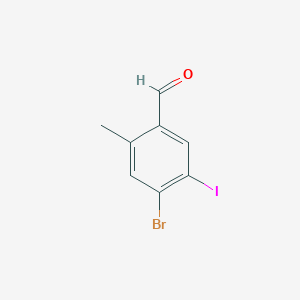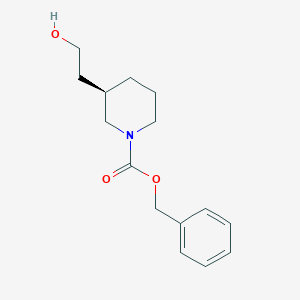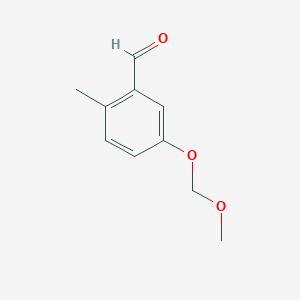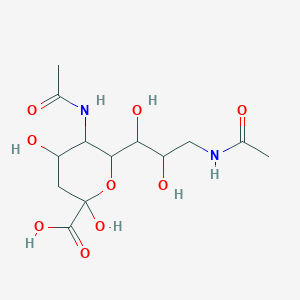
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone is a complex organic compound with a unique structure that includes a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthalene ring.
Reduction and acetylation: Reduction of the naphthalene ring to a tetrahydro form, followed by acetylation to introduce the ethanone group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to convert existing groups into more reactive forms.
Reduction: Reduction reactions can further modify the naphthalene ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone involves its interaction with molecular targets within cells. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene ring system but lacking the hydroxyl and methoxy groups.
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with different functional groups.
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Shares the methoxy groups but differs in other functional groups.
The uniqueness of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71366-25-1 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3 |
InChI-Schlüssel |
ZSXULPOFXAGSMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)

![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)




![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
